Spectroscopic Profiling and Structural Characterization of 1-(2-Bromo-4-fluorobenzoyl)azetidine
Spectroscopic Profiling and Structural Characterization of 1-(2-Bromo-4-fluorobenzoyl)azetidine
Introduction & Structural Rationale
1-(2-Bromo-4-fluorobenzoyl)azetidine (Chemical Formula: C10H9BrFNO ; Exact Mass: ~257.08 g/mol ) is a structurally dense halogenated amide[1]. The molecule features a four-membered nitrogen heterocycle (azetidine) conjugated to a di-halogenated benzoyl system. The presence of both a heavy halogen (bromine) and a highly electronegative, NMR-active halogen (fluorine) creates a complex but highly diagnostic spectroscopic profile.
This technical guide provides an authoritative breakdown of the expected High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data for this compound, focusing on the physical causality behind the observed signals.
Analytical workflow for the spectroscopic characterization of azetidine amides.
Spectroscopic Data Analysis & Causality
A. High-Resolution Mass Spectrometry (HRMS)
In Electrospray Ionization Mass Spectrometry (ESI-MS), the soft ionization process typically yields the protonated molecular ion [M+H]+ . The defining feature of any bromine-containing compound is its distinct isotopic signature. Bromine exists naturally as two stable isotopes, 79Br and 81Br , in an approximately 1:1 ratio[2][3].
Consequently, the ESI-MS spectrum of 1-(2-Bromo-4-fluorobenzoyl)azetidine will not present a single molecular ion peak. Instead, it will display a characteristic doublet for the [M+H]+ ion separated by 2 m/z units[4].
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m/z 258.0 : Corresponds to [C10H979BrFNO+H]+
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m/z 260.0 : Corresponds to [C10H981BrFNO+H]+
B. Nuclear Magnetic Resonance (NMR) Profiling
The NMR profile of this compound is dictated by restricted rotation and heteronuclear spin-spin coupling.
H NMR (Proton NMR): The partial double-bond character of the N-CO amide bond prevents free rotation at room temperature[5]. In the symmetric azetidine ring, this restricted rotation breaks the magnetic equivalence of the two α
CH2 groups[6]. One α
CH2 is held syn to the carbonyl oxygen, while the other is anti. As a result, the four α -protons appear as two distinct multiplets rather than a single unified signal[5].13 C NMR (Carbon NMR): The 13 C NMR spectrum is heavily influenced by the fluorine atom. Because 19F is 100% naturally abundant and has a nuclear spin of 1/2, it couples directly to the carbon skeleton[6]. This results in large scalar couplings: the C-F carbon (C-4) splits into a large doublet ( 1JCF≈250 Hz), while adjacent carbons (C-3, C-5) show smaller doublet splittings ( 2JCF≈21−25 Hz).
19 F NMR (Fluorine NMR): The chemical shift of an aromatic fluorine atom is highly sensitive to its electronic environment[7]. For a para-fluoro, ortho-bromo substituted benzoyl system, the 19F signal typically appears as a multiplet (due to coupling with H-3 and H-5) in the region of -105 to -115 ppm[6][7]. Accurate referencing is critical; hexafluorobenzene (HFB, -164 ppm) or trichlorofluoromethane ( CFCl3 , 0 ppm) are standard internal references[8].
Causality map linking structural features to observed spectroscopic phenomena.
Self-Validating Experimental Protocols
Protocol 1: ESI-HRMS Acquisition
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Sample Preparation: Dissolve 1 mg of the synthesized compound[1] in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50) containing 0.1% Formic Acid to promote protonation.
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Instrument Tuning: Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L). Ensure the resolution is set to at least 10,000 (FWHM) to accurately resolve the isotopic fine structure.
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Acquisition: Inject 5 μ L of the sample. Scan the m/z range from 100 to 500 in positive ion mode.
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Validation Check: The protocol is self-validating if the m/z 258.0 and 260.0 peaks exhibit a 1:1 intensity ratio. A deviation greater than 5% indicates isobaric interference or contamination[3].
Protocol 2: Multinuclear NMR Acquisition
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Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ). Add 0.05% v/v Tetramethylsilane (TMS) as a 1 H/ 13 C internal reference, and 1% v/v Hexafluorobenzene (HFB) as a 19 F reference[8].
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1 H NMR: Acquire at 400 MHz or higher. Use a standard pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.
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13 C NMR: Acquire with proton decoupling (e.g., zgpg30). Because the C-F coupling splits the aromatic carbon signals (reducing peak height), increase the number of scans to 1024 to ensure an adequate signal-to-noise ratio.
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19 F NMR: Acquire at 376 MHz (on a 400 MHz console). Ensure the spectral window is wide enough to capture the -110 ppm region[6].
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Validation Check: The protocol is self-validating if the HFB reference peak appears exactly at -164.0 ppm[8] and the integration of the azetidine α -protons equals exactly 4H relative to the 3H of the aromatic ring.
Quantitative Data Summaries
Table 1: ESI-HRMS Isotope Profiling
| Ion Species | Formula | Theoretical m/z | Expected Relative Intensity | Diagnostic Value |
| [M+H]+ ( 79Br ) | [C10H979BrFNO+H]+ | 258.0081 | ~100% | Base peak; confirms molecular formula. |
| [M+H]+ ( 81Br ) | [C10H981BrFNO+H]+ | 260.0060 | ~98-100% | 1:1 ratio confirms single Bromine atom. |
Table 2: Expected 1 H and 13 C NMR Assignments ( CDCl3 , 298 K)
NucleusShift (ppm)Multiplicity & Coupling (J in Hz)Assignment / Causality 1 H4.25 - 4.35Multiplet (2H)Azetidine α CH2 (anti to C=O due to restricted rotation). 1 H4.05 - 4.15Multiplet (2H)Azetidine α CH2 (syn to C=O due to restricted rotation). 1 H2.25 - 2.40Multiplet (2H)Azetidine β CH2 . 1 H7.35dd (1H), 3JHF≈8.0 , 4JHH≈2.5 Aromatic H-3 (Couples to F and H-5). 1 H7.20dd (1H), 3JHH≈8.5 , 4JHF≈5.5 Aromatic H-6 (Couples to H-5 and F). 1 H7.05td (1H), 3JHH≈8.5 , 4JHH≈2.5 Aromatic H-5 (Couples to H-6, F, and H-3). 13 C167.0SingletAmide Carbonyl (C=O). 13 C162.5Doublet, 1JCF≈250 Aromatic C-4 (Directly bonded to Fluorine). 13 C120.0SingletAromatic C-2 (Bonded to Bromine). 13 C53.0, 50.5Two SingletsAzetidine α -Carbons (Inequivalent due to N-CO rotation barrier).
Table 3: Key FT-IR Vibrational Modes
| Wavenumber ( cm−1 ) | Intensity | Assignment | Structural Significance |
| 1635 - 1650 | Strong | Amide I (C=O stretch) | Confirms tertiary amide formation. |
| 1590, 1480 | Medium | Aromatic C=C stretch | Confirms the presence of the benzene ring. |
| 1200 - 1250 | Strong, Broad | C-F stretch | Highly diagnostic for fluorinated aromatics. |
| 1030 - 1070 | Medium | C-Br stretch | Confirms heavy halogen incorporation. |
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